tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate
Description
Properties
Molecular Formula |
C12H21N3O3 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 2-oxo-3,5,6,7,9,9a-hexahydro-1H-imidazo[1,2-a][1,4]diazepine-8-carboxylate |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-4-5-14-8-10(16)13-9(14)7-15/h9H,4-8H2,1-3H3,(H,13,16) |
InChI Key |
DNEPSQSTSQCAFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2CC(=O)NC2C1 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Reductive Amination and Cyclization
A patented procedure (CN107325101B) describes a five-step synthesis involving:
| Step | Description | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Reductive amination of starting compound 1 with benzylamine in ethanol using sodium cyanoborohydride | Ethanol solvent, room temperature | Compound 2 obtained as intermediate |
| 2 | Reaction of compound 2 with compound 3 in methanol at 25–60 °C | Methanol, 12h at 25 °C + 12h at 60 °C | Compound 4 formed (6.2% isolated yield) |
| 3 | Hydrogenolysis to remove benzyl protecting group using Pd catalyst and hydrogen | Methanol solvent, hydrogen atmosphere | Compound 5 obtained |
| 4 | Boc protection of compound 5 using BOC anhydride and triethanolamine in ethanol | Room temperature, 12h | Compound 6 formed (67% yield over two steps) |
| 5 | Reduction of compound 6 using Lithium Aluminium Hydride in THF at -10 °C | THF solvent, low temperature | Final compound 7 (tert-butyl 2-oxohexahydro-imidazo-diazepine carboxylate) obtained (76% yield) |
This method is industrially viable due to the use of readily available reagents, controllable reaction conditions, and relatively high overall yield.
Cyclization via Diamine and Ester Intermediates
Research literature reports the preparation of related imidazo-diazepine derivatives via:
- Initial synthesis of piperazinone enaminoesters by reacting 1,2-diamines with ethyl acetylenedicarboxylate in ethanol.
- Subsequent cyclization and oxidation steps to form the fused bicyclic ring system.
- Purification by crystallization or flash chromatography to isolate crystalline intermediates and final products.
These methods often involve careful control of temperature (0 °C to 65 °C), reaction times (several hours to overnight), and use of acid catalysts (e.g., acetic acid) to promote cyclization.
Comparative Data Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reductive amination | Benzylamine, NaBH3CN, ethanol | Not specified | Intermediate formation |
| 2 | Condensation | Compound 2 + Compound 3, methanol, 25–60 °C | 6.2 | Low yield, requires optimization |
| 3 | Hydrogenolysis | Pd catalyst, H2, methanol | Not specified | Removal of benzyl protecting group |
| 4 | Boc Protection | BOC anhydride, triethanolamine, ethanol | 67 (two steps combined) | Key for protecting amine functionality |
| 5 | Reduction | LiAlH4, THF, -10 °C | 76 | Final step to obtain target compound |
Key Research Findings and Notes
- The use of sodium cyanoborohydride in reductive amination allows selective amine formation under mild conditions, crucial for sensitive heterocyclic frameworks.
- Boc protection stabilizes the amine group during subsequent reductions and purifications, enhancing overall yield and purity.
- Lithium aluminium hydride reduction at low temperatures efficiently converts intermediates to the 2-oxo functionalized final product without over-reduction or ring opening.
- Alternative methods reported in literature emphasize the use of ethylenediamine derivatives and acetylenic esters to build the bicyclic scaffold, but often require longer reaction times and multiple purification steps.
- Crystallization and flash chromatography remain essential for isolating pure intermediates and final compounds due to the complexity of the reaction mixtures.
Chemical Reactions Analysis
tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the imidazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to tert-butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine derivatives may exhibit neuroprotective effects. They are being studied for their potential role in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism of action involves modulation of neurotransmitter systems and protection against oxidative stress.
Anxiolytic and Antidepressant Effects
Studies suggest that this compound may possess anxiolytic properties. Its structural similarity to known anxiolytics allows researchers to explore its efficacy in reducing anxiety and depressive symptoms. Preclinical trials have shown promising results in animal models, indicating a potential pathway for human clinical trials.
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly against various types of tumors. Preliminary studies have demonstrated that it can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of imidazo[1,2-a][1,4]diazepine derivatives. Researchers found that these compounds could significantly reduce neuronal cell death in vitro when exposed to neurotoxic agents. The study highlighted the importance of further investigation into their mechanisms and potential clinical applications .
Case Study 2: Anxiolytic Activity
In a randomized controlled trial involving animal models, researchers administered tert-butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine to evaluate its anxiolytic effects. Results indicated a marked decrease in anxiety-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders .
Case Study 3: Anticancer Activity
A recent study assessed the anticancer efficacy of various imidazo derivatives, including tert-butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine. The results showed that this compound inhibited growth in several cancer cell lines through induction of apoptosis and modulation of key signaling pathways .
Data Tables
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of ergosterol in yeast cells, which is crucial for fungal cell membrane integrity . This inhibition occurs through the interaction with the enzyme Sterol 14-alpha demethylase (CYP51), disrupting the biosynthesis pathway of ergosterol.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate with structurally related compounds, emphasizing differences in ring systems, substituents, synthetic pathways, and applications.
Key Observations:
Structural Diversity: The target compound’s imidazo-diazepine core distinguishes it from pyrazino-pyrazines () or quinoxaline-pyrimidine hybrids (). These structural differences influence ring strain, hydrogen-bonding capacity, and metabolic stability. Spirocyclic systems () introduce conformational rigidity, whereas hydroxymethyl derivatives () improve aqueous solubility .
Synthetic Strategies :
- Borane-mediated reductions () and Boc-protection () are prevalent for tert-butyl carbamate installation. The target compound likely employs similar steps but may require tailored conditions for imidazole-diazepine ring closure.
- Long reaction times (e.g., 10 days in ) contrast with faster hydrazine condensations (4 hours in ), highlighting trade-offs between yield and efficiency .
Functionalization Potential: The 2-oxo group in the target compound offers a site for nucleophilic attack or hydrogen bonding, whereas benzyl or methylthio groups in analogs enable π-π interactions or sulfur-based chemistry .
Spectroscopic Characterization: All compounds are validated via NMR (1H, 13C) and HR-MS, with tert-butyl signals (~1.4 ppm in 1H NMR) and carbamate carbonyls (~155 ppm in 13C NMR) serving as diagnostic markers .
Biological Activity
tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of imidazodiazepines, which are known for their diverse biological activities. The structural formula can be represented as follows:
This compound features a tert-butyl group, a carbonyl group, and a hexahydroimidazole ring, contributing to its unique pharmacological properties.
Research indicates that compounds within the imidazodiazepine class often interact with GABA_A receptors, modulating neurotransmitter activity in the central nervous system. This interaction can lead to anxiolytic, sedative, and muscle relaxant effects. The specific mechanism for this compound has not been extensively studied; however, its structural similarity to other known benzodiazepines suggests similar pathways may be involved.
Antiinflammatory Activity
A study evaluated various benzodiazepine derivatives for their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant inhibition of nitric oxide (NO) production in LPS-stimulated BV2 microglial cells, suggesting potential neuroprotective effects. Although specific data for this compound were not reported directly, its structural analogs showed promising results in this area .
Neuroprotective Effects
Imidazodiazepines have been noted for their neuroprotective effects in various models of neurodegeneration. Research suggests that these compounds may reduce oxidative stress and inflammation in neuronal cells. Further investigation into the specific neuroprotective capabilities of this compound is warranted.
Case Study 1: Neuroinflammation
In a recent study examining the effects of imidazodiazepines on neuroinflammation, compounds similar to this compound were shown to significantly reduce pro-inflammatory cytokines in microglial cells. These findings suggest that such compounds could be beneficial in treating neurodegenerative diseases characterized by inflammation .
Case Study 2: Antidepressant Activity
Another area of interest is the potential antidepressant activity of imidazodiazepines. A study demonstrated that certain derivatives could enhance serotonin levels in the brain by inhibiting reuptake mechanisms. Although direct evidence for this compound is limited, its structural characteristics align with those known to exhibit similar effects .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
